molecular formula C21H17F3N4O3S B2884877 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1020967-74-1

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2884877
CAS No.: 1020967-74-1
M. Wt: 462.45
InChI Key: IZDZRPGYELPLSD-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H17F3N4O3S and its molecular weight is 462.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiazolo[5,4-d]thiazole-based compounds, like the one , are often used in the synthesis of semiconductors for plastic electronics . These compounds are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Mode of Action

The compound interacts with its targets through π–π overlap, a type of non-covalent interaction between aromatic rings . This interaction is facilitated by the compound’s rigid planar structure and electron-deficient system . The presence of furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents .

Biochemical Pathways

It is known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic photovoltaics . Therefore, it can be inferred that the compound may play a role in the conversion of light energy into electrical energy.

Pharmacokinetics

The compound’s solubility in common organic solvents is significantly improved by the presence of a furan spacer and two terminal alkyl units . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in improved absorption, electrochemical properties, and the presence of strong electron-withdrawing furan moieties . This leads to a relatively high power conversion efficiency when used in small molecule organic solar cells (SMOSCs) .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of SMOSCs, where this compound is often used, is influenced by various fabrication parameters, such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures .

Properties

IUPAC Name

7-(furan-2-yl)-2-morpholin-4-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S/c22-21(23,24)14-5-3-13(4-6-14)12-28-19(29)17-18(16(26-28)15-2-1-9-31-15)32-20(25-17)27-7-10-30-11-8-27/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDZRPGYELPLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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